molecular formula C20H16ClN3O4S B2726254 2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251547-79-1

2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2726254
CAS RN: 1251547-79-1
M. Wt: 429.88
InChI Key: PVGLQXMQKYPPBM-UHFFFAOYSA-N
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Description

2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C20H16ClN3O4S and its molecular weight is 429.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • The compound is structurally related to various heterocyclic compounds that have been studied for their potential applications in medicinal chemistry. For example, an improved synthesis method for 4-chlorocoumarin-3-sulfonyl chloride, a compound structurally similar to the one , has been developed, showing promise as potential anticancer and anti-HIV agents. The reactions with bidentate nucleophiles, such as 2-aminopyridines and 2-aminothiazoles, lead to substituted pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides, highlighting the compound's relevance in synthesizing fused heterocycles with potential therapeutic applications (Jashari et al., 2007).

  • Another study focused on the synthesis of formazans from a Mannich base derived from a similar thiadiazole compound, showcasing its antimicrobial properties. The synthesized compounds exhibited moderate antimicrobial activity against various pathogenic strains, demonstrating the compound's significance in developing new antimicrobial agents (Sah et al., 2014).

  • The compound's structural framework is also explored for anticancer activities, as seen in the synthesis and testing of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones. These compounds, related to the chemical structure , showed moderate to good inhibitory activity against various cancer cell lines, indicating the compound's potential as a scaffold for anticancer drug development (Kamal et al., 2011).

Novel Synthesis Approaches and Catalytic Applications

  • The research has also extended into novel synthesis approaches and catalytic applications of structurally related compounds. For instance, a study demonstrates the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as an efficient and homogeneous catalyst for synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives under aqueous media. This reflects the compound's potential in catalysis and green chemistry applications (Khazaei et al., 2015).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4S/c1-28-17-10-8-16(9-11-17)24-19-18(3-2-12-22-19)29(26,27)23(20(24)25)13-14-4-6-15(21)7-5-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGLQXMQKYPPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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